TAK-901

Overview

Description

TAK-901 is an investigational, multitargeted inhibitor of Aurora B kinase. Aurora kinases are key regulators of mitosis and cell division, making them attractive targets for cancer therapy. This compound is derived from a novel azacarboline kinase hinge-binder chemotype and has shown potent inhibition of Aurora B kinase, but not Aurora A kinase .

Mechanism of Action

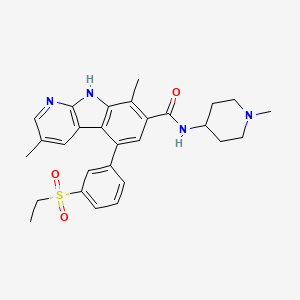

TAK-901, also known as “5-(3-(ethylsulfonyl)phenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide”, is an investigational compound with potential therapeutic applications in various cancers .

Target of Action

This compound primarily targets Aurora B kinase , a serine-threonine protein kinase that plays a crucial role in mitosis and cell division . Aurora B kinase is often overexpressed in many types of cancer, making it an attractive therapeutic target . In addition to Aurora B, this compound also inhibits other kinases such as FLT3 and FGFR2 .

Mode of Action

This inhibition leads to the suppression of cellular histone H3 phosphorylation, a process essential for chromosome segregation and cytokinesis . The inhibition of Aurora B by this compound results in abnormal chromosome alignment and silencing of the spindle checkpoint function, causing cells to exit mitosis without completing cell division .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Aurora B kinase pathway, which is essential for mitosis and cell division . By inhibiting Aurora B kinase, this compound disrupts the normal progression of the cell cycle, leading to the accumulation of polyploid cells .

Result of Action

The inhibition of Aurora B kinase by this compound leads to the suppression of cellular histone H3 phosphorylation and the induction of polyploidy . This results in the accumulation of cells with multiple sets of chromosomes, disrupting normal cell division and potentially leading to cell death . This compound has shown efficacy in both in vitro and in vivo oncology models, inhibiting cell proliferation in various human cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the tumor microenvironment, including factors such as hypoxia, acidity, and the presence of certain growth factors . .

Biochemical Analysis

Biochemical Properties

TAK-901 exhibits time-dependent, tight-binding inhibition of Aurora B, but not Aurora A . This inhibition is consistent with the suppression of cellular histone H3 phosphorylation and induction of polyploidy . This compound also inhibits multiple kinases in biochemical assays, including FLT3 and FGFR2 .

Cellular Effects

This compound has shown to inhibit cell proliferation in various human cancer cell lines with effective concentration values ranging from 40 to 500 nmol/L . It induces polyploidy in human PC3 prostate cancer and HL60 acute myeloid leukemia cells . The cytostatic and cytotoxic effects of this compound are associated with significantly increased expression of the cyclin-dependent kinase inhibitor p27, growth arrest and DNA-damage-inducible 45a (GADD45a), and the BH3-only pro-apoptotic protein PUMA .

Molecular Mechanism

This compound works by inhibiting Aurora B kinase, a key regulator during mitosis and cell division . This inhibition leads to suppressed cellular histone H3 phosphorylation and induced polyploidy . This compound also inhibits other kinases such as FLT3 and FGFR2 .

Temporal Effects in Laboratory Settings

This compound exhibits time-dependent, tight-binding inhibition of Aurora B . In vivo biomarker studies have shown that this compound induces pharmacodynamic responses consistent with Aurora B inhibition and correlating with retention of this compound in tumor tissue .

Dosage Effects in Animal Models

In rodent xenografts, this compound exhibits potent activity against multiple human solid tumor types, and complete regression was observed in the ovarian cancer A2780 model at dosages of 30 and 45 mg/kg . This compound also displayed potent activity against several leukemia models .

Metabolic Pathways

This compound has been found to downregulate fatty acid metabolism and cholesterol homeostasis pathways, which play an important role in GBM . Sterol regulatory element-binding protein 1 (SREBP1) overexpression alleviated the this compound-mediated suppression of cell viability and apoptosis in GBM cells .

Transport and Distribution

In vivo biomarker studies have shown that this compound induces pharmacodynamic responses consistent with Aurora B inhibition and correlating with retention of this compound in tumor tissue .

Subcellular Localization

Aurora B, the primary target of this compound, is a chromosome passenger protein essential for phosphorylation of histone H3, chromosome segregation, and cytokinesis . Therefore, it can be inferred that this compound likely localizes to the same regions as its target, Aurora B.

Preparation Methods

TAK-901 is synthesized through a series of chemical reactions involving the formation of the azacarboline core structure. The synthetic route includes the following steps:

- Formation of the azacarboline core through cyclization reactions.

- Introduction of functional groups to enhance kinase inhibition properties.

- Purification and characterization of the final compound .

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

TAK-901 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

TAK-901 has shown significant potential in various scientific research applications, including:

Cancer Research: this compound has demonstrated potent activity against multiple human solid tumor types and leukemia models in preclinical studies.

Cell Cycle Studies: this compound is used to study the role of Aurora B kinase in mitosis and cell division.

Drug Development: this compound is being investigated as a potential therapeutic agent for various cancers.

Comparison with Similar Compounds

TAK-901 is unique compared to other Aurora kinase inhibitors due to its selective inhibition of Aurora B kinase and its multitargeted approach. Similar compounds include:

VX-680: Another Aurora kinase inhibitor with activity against Aurora A, B, and C kinases.

AZD1152: A selective inhibitor of Aurora B kinase.

MLN8237: An inhibitor of Aurora A kinase.

This compound’s uniqueness lies in its potent and selective inhibition of Aurora B kinase, making it a valuable tool for cancer research and therapy .

Biological Activity

TAK-901 is an investigational compound classified as an Aurora B kinase inhibitor, which has shown promise in the treatment of various cancers, particularly glioblastoma and other solid tumors. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and clinical implications.

This compound targets Aurora B kinase, a protein crucial for proper chromosome segregation during cell division. Inhibition of Aurora B leads to several cellular responses:

- Induction of Polyploidy : this compound causes cells to undergo polyploidy, a condition where cells have more than two paired (homologous) sets of chromosomes. This is particularly observed in cancer cell lines such as prostate cancer (PC3) and acute myeloid leukemia (HL60) .

- Suppression of Histone H3 Phosphorylation : this compound inhibits the phosphorylation of histone H3, a substrate for Aurora B, thereby disrupting normal mitotic processes .

- Cell Cycle Arrest and Apoptosis : The compound induces cell cycle arrest and apoptosis in cancer cells, contributing to its efficacy as an anticancer agent .

In Vitro Studies

Numerous studies have evaluated the efficacy of this compound in various cancer cell lines. The compound demonstrates potent inhibitory effects with IC50 values ranging from 40 to 500 nmol/L across different models:

| Cancer Cell Line | IC50 (nmol/L) |

|---|---|

| Glioblastoma (GBM) | 50 - 200 |

| Prostate Cancer (PC3) | 40 - 500 |

| Acute Myeloid Leukemia (HL60) | 100 - 300 |

This compound's ability to synergize with other treatments has also been noted. For instance, it enhances the effects of BCL-xL inhibitors by inducing apoptosis through the activation of BAX .

In Vivo Efficacy

In vivo studies using rodent xenograft models have shown that this compound effectively inhibits tumor growth across various human solid tumor types:

- Ovarian Cancer Model (A2780) : Complete tumor regression was observed.

- Glioblastoma Models : this compound significantly reduced tumor volume and increased survival rates in treated mice .

The pharmacodynamic responses observed in these models correlate with the retention of this compound in tumor tissues, indicating effective targeting and inhibition of Aurora B activity .

Case Studies

- Glioblastoma Multiforme (GBM) :

- Combination Therapy :

Clinical Development

This compound has entered phase I clinical trials targeting advanced hematologic malignancies and solid tumors. The ongoing studies aim to evaluate its safety profile, optimal dosing strategies, and preliminary efficacy outcomes .

Properties

IUPAC Name |

5-(3-ethylsulfonylphenyl)-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N4O3S/c1-5-36(34,35)21-8-6-7-19(14-21)23-15-22(28(33)30-20-9-11-32(4)12-10-20)18(3)26-25(23)24-13-17(2)16-29-27(24)31-26/h6-8,13-16,20H,5,9-12H2,1-4H3,(H,29,31)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDACQVEJIVHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C3=C2C4=C(N3)N=CC(=C4)C)C)C(=O)NC5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583097 | |

| Record name | 5-[3-(Ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934541-31-8 | |

| Record name | TAK-901 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934541318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-901 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-[3-(Ethanesulfonyl)phenyl]-3,8-dimethyl-N-(1-methylpiperidin-4-yl)-9H-pyrido[2,3-b]indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAK-901 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM9UIR23R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.